1-Hydroxypyrrolidin-2-one chemical structure and properties
1-Hydroxypyrrolidin-2-one chemical structure and properties
An In-Depth Technical Guide to 1-Hydroxypyrrolidin-2-one: Structure, Properties, and Applications
Introduction
1-Hydroxypyrrolidin-2-one, a cyclic hydroxamic acid, represents a foundational scaffold in medicinal chemistry and synthetic organic chemistry. As the N-hydroxy derivative of 2-pyrrolidinone, it belongs to the N-hydroxylactam class of compounds. This functional group imparts unique chemical and biological properties, most notably the ability to chelate metal ions and to act as a stable precursor to highly reactive N-acyliminium ions.[1][2] These characteristics make it a versatile building block for the synthesis of complex nitrogen-containing heterocycles and a valuable pharmacophore in the design of therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
1-Hydroxypyrrolidin-2-one is a five-membered lactam with a hydroxyl group attached to the nitrogen atom. This structure is fundamental to its chemical behavior.
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IUPAC Name : 1-hydroxypyrrolidin-2-one
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Synonyms : N-hydroxy-2-pyrrolidinone, N-hydroxysuccinimide lactam
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CAS Numbers : 111548-36-8, 52928-63-9
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Molecular Formula : C₄H₇NO₂
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Molecular Weight : 101.10 g/mol
Physicochemical Properties
Experimental data for the parent compound is not widely published; therefore, computed values are often relied upon for initial characterization. The properties of its derivatives, such as 3-amino-1-hydroxypyrrolidin-2-one, are well-documented and provide insight into the general characteristics of this class of compounds.[]
| Property | Value/Description | Source |
| Molecular Weight | 101.10 g/mol | PubChem |
| XLogP3 | -0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF, a characteristic noted for its derivatives.[] | [] |
Synthesis Methodology
A common and chemically robust method for the synthesis of N-hydroxylactams is the reaction of a corresponding cyclic anhydride or gamma-lactone with hydroxylamine. The following protocol describes a general and reliable approach for the preparation of 1-Hydroxypyrrolidin-2-one from succinic anhydride.
Experimental Protocol: Synthesis from Succinic Anhydride
This two-step process involves the initial formation of N-hydroxysuccinamic acid, followed by cyclization.
Step 1: Synthesis of 4-((hydroxyamino)amino)-4-oxobutanoic acid
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Reagent Preparation : In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath to 0-5 °C.
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Basification : Slowly add a solution of sodium hydroxide (2.0 eq) in water, ensuring the temperature remains below 10 °C. This liberates the free hydroxylamine base.
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Acylation : To the cold hydroxylamine solution, add succinic anhydride (1.0 eq) portion-wise while stirring vigorously. The anhydride will react with the nucleophilic hydroxylamine.
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Reaction Monitoring : Allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by the complete dissolution of the succinic anhydride.
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Isolation : Acidify the reaction mixture with concentrated HCl to a pH of ~2-3. The N-hydroxysuccinamic acid intermediate will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 1-Hydroxypyrrolidin-2-one
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Setup : Place the dried N-hydroxysuccinamic acid from Step 1 into a round-bottom flask equipped with a reflux condenser.
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Cyclization : Add a high-boiling point solvent such as xylene or toluene. Heat the mixture to reflux. The high temperature will induce intramolecular condensation and elimination of a water molecule.
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Reaction Monitoring : The reaction can be monitored by TLC or by observing the cessation of water collection in a Dean-Stark trap if used.
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Purification : After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 1-Hydroxypyrrolidin-2-one.
Causality Behind Experimental Choices : The use of a two-step process is crucial for controlling the reaction. Generating free hydroxylamine in situ from its hydrochloride salt with a base is a standard, cost-effective procedure. The initial acylation is performed at low temperatures to prevent side reactions. The subsequent high-temperature cyclization is necessary to overcome the activation energy for the intramolecular nucleophilic attack of the carboxylic acid by the hydroxamic acid nitrogen, leading to the stable five-membered lactam ring.
Chemical Reactivity and Derivatization
The reactivity of 1-Hydroxypyrrolidin-2-one is dominated by its N-hydroxylactam functionality, which opens three primary pathways for chemical transformation.
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Generation of N-Acyliminium Ions : In the presence of Brønsted or Lewis acids, the N-hydroxy group can be eliminated to form a highly electrophilic N-acyliminium ion.[1] This transient species is a powerful intermediate that readily reacts with a wide array of nucleophiles, including alcohols, thiols, amines, and arenes. This reactivity is a cornerstone for building molecular complexity from the simple lactam scaffold.[4] For example, reaction in methanol with a catalytic amount of acid will yield 1-methoxy-pyrrolidin-2-one.[1]
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Metal Chelation : The hydroxamic acid moiety (-N(OH)C=O) is a classic bidentate ligand for various metal ions, with a particularly high affinity for Fe(III).[2] This property is the basis for the biological function of siderophores (iron carriers) and has been exploited in the design of enzyme inhibitors and iron-scavenging drugs. The ability of N-hydroxylactams to act as synthetic siderophores is being explored to facilitate the transport of antibiotics into bacterial cells.[5]
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Oxidation to Imide : The N-hydroxy group can be oxidized to revert the molecule to the corresponding imide, in this case, succinimide. This transformation can be achieved using various oxidizing agents such as nickel peroxide (NiO₂), pyridinium chlorochromate (PCC), or 2-iodoxybenzoic acid (IBX).[6] This reactivity allows the N-hydroxy group to function as a masked or protected amine in multi-step syntheses.
Applications in Research and Development
The unique reactivity profile of 1-Hydroxypyrrolidin-2-one makes it a valuable scaffold in several areas of research, most prominently in drug discovery.
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Neuroscience and NMDA Receptor Modulation : The 1-hydroxypyrrolidin-2-one core is central to the pharmacophore of HA-966 ((±)-3-Amino-1-hydroxypyrrolidin-2-one) and its enantiomers.[] The (R)-(+)-enantiomer is a selective partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[][7] This receptor is crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders. Consequently, molecules based on the 1-hydroxypyrrolidin-2-one scaffold are vital tools for studying excitatory neurotransmission and are being investigated as potential therapeutics for neurodegenerative diseases, stroke, and epilepsy.[][7]
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Oncology : In a notable study, 1-hydroxypyrrolidin-2-one itself was identified as a potent and selective inhibitor of cell growth in the DU-145 human prostate cancer cell line, ultimately inducing cell death.[2] This direct anti-cancer activity highlights its potential as a lead compound for the development of novel oncology drugs.
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Metabolic Diseases and Agrochemicals : The versatility of the scaffold is further demonstrated by its appearance in patents for diverse applications. It has been incorporated into molecules designed as GPR119 modulators for the potential treatment of diabetes and obesity.[8] Additionally, it has been used as a structural component in the development of new herbicides.[9][10]
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-Hydroxypyrrolidin-2-one is not widely available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Hydroxypyrrolidin-2-one is more than a simple heterocyclic compound; it is a versatile chemical tool with significant potential. Its ability to generate N-acyliminium ions provides a reliable route to a diverse range of substituted pyrrolidinones, while its metal-chelating properties offer a foundation for designing bioactive molecules. With demonstrated applications ranging from fundamental neuroscience research to direct anti-cancer activity, the 1-hydroxypyrrolidin-2-one scaffold continues to be a valuable and promising platform for innovation in drug development and chemical synthesis.
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